7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDKXMVIRLLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Pyrazole derivatives have been associated with the tricarboxylic acid cycle, where they interfere with the effects of this cycle by occupying its site of action at succinate dehydrogenase .
Pharmacokinetics
Similar compounds such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .
Action Environment
The reaction of similar compounds such as pyrrole, imidazole, and pyrazole with ozone has been studied, suggesting that environmental factors may influence the action of these compounds .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole disrupts their normal function, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting the downstream signaling events.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism. Furthermore, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been shown to inhibit cell proliferation and migration, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to their inhibition. This binding disrupts the enzyme’s ability to phosphorylate its substrates, thereby halting the progression of the cell cycle. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole in animal models have been investigated to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit tumor growth without causing significant adverse effects. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is metabolized through various pathways involving enzymes such as cytochrome P450. These metabolic pathways lead to the formation of several metabolites, some of which retain biological activity. The compound’s metabolism can affect its overall efficacy and toxicity, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution pattern of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules. The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity.
Biological Activity
7-(Chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes both imidazole and pyrazole rings, which are known for their roles in various biological processes.
Chemical Structure and Properties
The compound's IUPAC name is 7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole, with a molecular formula of CHClN and a molecular weight of 209.67 g/mol. The presence of the chloromethyl group and cyclobutyl ring contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole |
| Molecular Formula | CHClN |
| Molecular Weight | 209.67 g/mol |
| CAS Number | 2091199-25-4 |
The biological activity of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Research indicates that it may act as an inhibitor for certain enzymes involved in inflammation and microbial resistance.
Antimicrobial Properties
Studies have shown that 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown the ability to reduce pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways, suggesting its utility in treating conditions like arthritis.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Further investigations are required to elucidate the specific pathways involved.
Case Studies
Several case studies have highlighted the biological efficacy of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole:
- Antimicrobial Efficacy : A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, treatment with the compound led to a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 223.7 g/mol
- CAS Number : 2092712-83-7
The compound features an imidazo[1,2-b]pyrazole core, which is common in biologically active molecules. This structure allows for significant interactions with various biological targets, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits promising anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
Case Study:
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines by activating caspases and other apoptotic proteins. The IC values observed were in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory mediators.
Case Study:
In a controlled study involving murine models, derivatives similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha after treatment .
Antimicrobial Activity
The antimicrobial potential of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been explored, with findings suggesting effectiveness against various bacterial strains. The presence of the chloromethyl group enhances its interaction with microbial membranes, increasing permeability and leading to cell death.
Synthesis and Development
The synthesis of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps that may include high-throughput screening techniques to optimize yields and purity. Automated reactors are often employed to enhance scalability for industrial applications .
Potential Applications
Given its biological activities, the compound holds potential applications in:
- Drug Development : As a lead compound for developing new anticancer agents.
- Pharmaceutical Research : In studies aimed at understanding its mechanism of action against inflammation and microbial infections.
- Materials Science : Due to its unique chemical properties, it may also find applications in developing new materials with specific functionalities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Key Analogues
The following table summarizes structural differences and properties of related compounds:
Key Comparative Insights
Steric and Electronic Effects
- Cyclobutyl vs. Cyclopentyl : The cyclobutyl group in the target compound introduces moderate steric hindrance compared to the bulkier cyclopentyl substituent in CAS 2090914-26-2. This difference could influence binding affinity in biological targets or solubility in organic solvents .
- In contrast, 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-54-0) lacks this reactive handle, limiting its utility in covalent bonding applications .
Functional Group Diversity
- Alkyne Substitution (CAS 2092712-72-4) : The prop-2-yn-1-yl group provides a site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization. This feature is absent in the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Construction of the imidazo[1,2-b]pyrazole core via cyclization reactions.
- Introduction of the cyclobutyl substituent at the 6-position.
- Methylation of the nitrogen atom at the 1-position.
- Functionalization at the 7-position with a chloromethyl group.
The key synthetic challenge lies in the regioselective formation of the fused heterocyclic system and selective substitution at the desired positions.
Cyclization Approaches
A common route to the imidazo[1,2-b]pyrazole scaffold involves the cyclization of hydrazones derived from pyrazole precursors and appropriate aldehydes or ketones. Acidic or basic conditions facilitate ring closure to form the fused bicyclic system. The cyclobutyl substituent can be introduced either by using cyclobutyl-containing starting materials or by subsequent alkylation.
Methylation at the 1-Position
Selective N-methylation is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation or side reactions. The methyl group is introduced on the nitrogen atom of the imidazole ring, which influences the compound’s electronic properties and biological activity.
Introduction of the Chloromethyl Group at the 7-Position
The chloromethyl substituent is commonly installed via chloromethylation reactions, often involving chloromethyl ethers or chloromethyl halides under electrophilic aromatic substitution conditions. This step requires careful control of reaction conditions to avoid polysubstitution or degradation of the heterocyclic core.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Hydrazone + aldehyde, acid/base catalyst | 70-85 | Temperature: 60-100°C, solvent: ethanol |
| N-Methylation | Methyl iodide, base (K2CO3), DMF solvent | 80-90 | Room temperature, inert atmosphere |
| Chloromethylation | Chloromethyl methyl ether, ZnCl2 catalyst | 65-75 | Low temperature to avoid side reactions |
| Purification | Column chromatography | - | Silica gel, gradient elution with ethyl acetate/hexane |
Analytical Characterization
- NMR Spectroscopy: Confirms the position of methyl and chloromethyl groups, and integrity of the fused ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 223.7 g/mol for the methylated compound.
- Elemental Analysis: Matches calculated values for C, H, N, and Cl content.
- Chromatography: High-performance liquid chromatography (HPLC) purity >98%.
Summary Table of Preparation Methodology
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Challenges |
|---|---|---|---|---|
| Cyclization | Hydrazone + aldehyde, acid/base catalyst | Formation of imidazo[1,2-b]pyrazole core | 70-85 | Regioselectivity, ring closure |
| N-Methylation | Methyl iodide, K2CO3, DMF | Methylation at N-1 position | 80-90 | Avoiding over-alkylation |
| Chloromethylation | Chloromethyl methyl ether, ZnCl2 | Introduction of chloromethyl group at C-7 | 65-75 | Controlling substitution level |
| Purification | Silica gel chromatography | Isolation of pure compound | - | Removal of side products |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | 1,4-dioxane, reflux, 12 h | 62–68 | |
| Chloromethylation | MOMCl, K₂CO₃, DMF, 80°C | 70–75 | |
| Cyclobutyl Introduction | Cyclobutylboronic acid, Pd(PPh₃)₄, base | 55–60 |
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Chloromethyl (-CH₂Cl): δ 4.2–4.5 ppm (1H, triplet) and ~45 ppm (13C) .
- Cyclobutyl protons: δ 2.1–3.0 ppm (multiplet) with distinct coupling patterns .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅ClN₃: 236.0953) .
- X-ray Crystallography : Resolves regiochemistry; dihedral angles between imidazo-pyrazole and cyclobutyl groups (e.g., 16.9° in analogs) confirm steric effects .
Q. Table 2: Typical Spectral Data
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Technique |
|---|---|---|---|
| Imidazo-pyrazole core | 7.2–8.1 (aromatic) | 115–145 (aromatic) | NMR, HRMS |
| Chloromethyl | 4.2–4.5 (t) | ~45 | NMR, X-ray |
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Screening : Quantum chemical calculations (e.g., DFT) model transition states to predict favorable cyclization pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing imidazo-pyrazole synthesis data to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s workflow integrates computational predictions with experimental validation, narrowing conditions to <10 trials .
- Case Study : A 2024 study reduced reaction optimization time by 60% using hybrid computational-experimental loops for similar heterocycles .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between cyclobutyl protons and the imidazo-pyrazole core confirm substitution patterns .
- Isotopic Labeling : Introduce deuterium at the chloromethyl group to distinguish overlapping 1H signals.
- Crystallographic Validation : Resolve regiochemistry disputes (e.g., chloromethyl vs. methyl placement) via single-crystal X-ray diffraction .
Advanced: What strategies improve yield in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the chloromethyl group (e.g., as a silyl ether) during cyclobutyl introduction to prevent side reactions .
- Flow Chemistry : Minimize degradation of heat-sensitive intermediates by controlling residence time and temperature in continuous reactors .
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling; ligand choice (e.g., SPhos) significantly impacts cyclobutyl incorporation efficiency .
Basic: What is the reactivity profile of the chloromethyl group in this compound?
Methodological Answer:
- Nucleophilic Substitution : Reacts with amines (e.g., piperazine) to form tertiary amines, useful for derivatization .
- Elimination Risks : Base-sensitive; avoid strong bases (e.g., NaOH) to prevent dehydrochlorination. Use mild conditions (e.g., K₂CO₃ in DMF) .
- Oxidation : Converts to aldehyde (-CHO) under Swern conditions (oxalyl chloride, DMSO) for further functionalization .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Methodological Answer:
- Analog Synthesis : Modify the cyclobutyl group (e.g., replace with cyclopentyl) or chloromethyl (e.g., fluoromethyl) to assess steric/electronic effects .
- Biological Assays : Use SRB assays (sulforhodamine B) for cytotoxicity screening against cancer cell lines (e.g., HeLa), with adriamycin as a positive control .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett constants) with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
